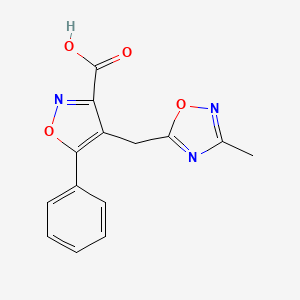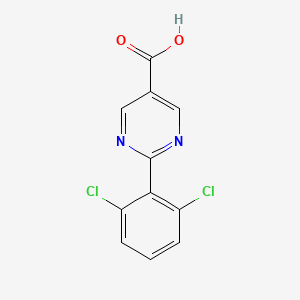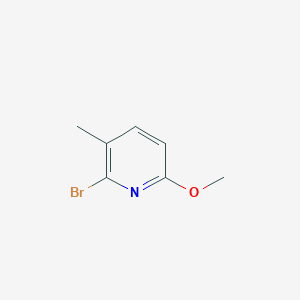
2-Bromo-6-methoxy-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxy-3-methylpyridine is a bromopyridine derivative with the molecular formula C7H8BrNO. It is a light yellow solid with a boiling point of approximately 244°C and a density of 1.452 g/cm³. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 2-Bromo-6-methoxy-3-methylpyridine involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the preparation of 2-bromo-3-hydroxypyridine, followed by methylation using iodomethane to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Bromo-6-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A similar bromopyridine derivative used in various chemical syntheses.
3-Bromo-6-methoxy-2-methylpyridine: Another closely related compound with similar properties and applications.
Uniqueness
2-Bromo-6-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research contexts.
Properties
CAS No. |
1256789-76-0 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-6-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3 |
InChI Key |
FORSMPIAYBQWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



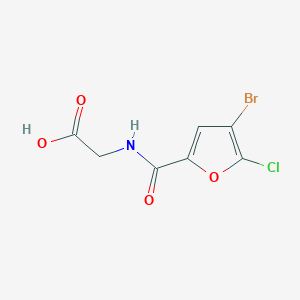

![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)

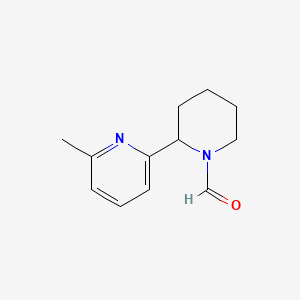

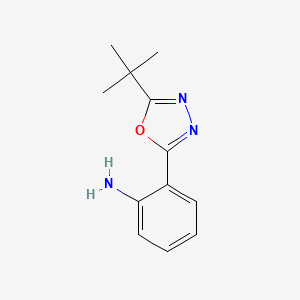


![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
